8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring, an ethoxyethyl group, a fluorobenzyl group, and a purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate diketones with hydrazine derivatives under acidic or basic conditions.
Attachment of the ethoxyethyl group: This step involves the alkylation of the pyrazole ring with ethoxyethyl halides in the presence of a base such as potassium carbonate.
Introduction of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Construction of the purine core: The purine ring system is typically constructed through cyclization reactions involving appropriate precursors such as aminoimidazoles and formamidine derivatives.
Final assembly: The final compound is obtained by coupling the pyrazole, ethoxyethyl, fluorobenzyl, and purine moieties under suitable reaction conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products
Scientific Research Applications
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-hydroxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-8-6-7-9-17(16)23/h6-9,12H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYDJOWUDIVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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